1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(5-oxazolyl)-1-(phenylsulfonyl)-
Description
The compound 1H-pyrrolo[2,3-b]pyridine, 5-bromo-3-(5-oxazolyl)-1-(phenylsulfonyl)- is a heterocyclic aromatic molecule featuring a pyrrolo[2,3-b]pyridine core substituted with a bromine atom at position 5, a 5-oxazolyl group at position 3, and a phenylsulfonyl protecting group at the N1 position. The phenylsulfonyl group enhances stability and modulates electronic properties, while the bromine atom enables further functionalization via cross-coupling reactions .
Key structural features:
- 5-Bromo substituent: Facilitates Suzuki-Miyaura couplings for introducing aryl or heteroaryl groups .
- 3-(5-Oxazolyl) group: A heterocyclic substituent contributing to hydrogen bonding and dipole interactions, critical for target binding .
- N1-Phenylsulfonyl group: Improves solubility and prevents undesired side reactions during synthesis .
Structure
3D Structure
Properties
Molecular Formula |
C16H10BrN3O3S |
|---|---|
Molecular Weight |
404.2 g/mol |
IUPAC Name |
5-[1-(benzenesulfonyl)-5-bromopyrrolo[2,3-b]pyridin-3-yl]-1,3-oxazole |
InChI |
InChI=1S/C16H10BrN3O3S/c17-11-6-13-14(15-8-18-10-23-15)9-20(16(13)19-7-11)24(21,22)12-4-2-1-3-5-12/h1-10H |
InChI Key |
DKEMOGYBGRMEBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)Br)C4=CN=CO4 |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Coupling
A 3-iodo intermediate (e.g., 5-bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine) reacts with 5-oxazolylboronic acid under Pd catalysis:
Cyclization of Propargyl Amides
An alternative route involves installing a propargylamide at C-3, followed by gold-catalyzed cyclization:
- Step 1 : Sonogashira coupling of 3-iodo derivative with propargylamine.
- Step 2 : AuCl₃-mediated cyclization in DMF at 100°C forms the oxazole ring.
- Yield : 50–65%.
Optimization and Side Reactions
Competing Substitutions
Sulfonylation at N-1 enhances electrophilicity at C-3 but may lead to:
protecting Group Compatibility
The phenylsulfonyl group remains stable under Pd-catalyzed conditions but may cleave under strong reducing agents (e.g., LiAlH₄).
Analytical Validation
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(5-oxazolyl)-1-(phenylsulfonyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon, platinum oxide
Solvents: Dichloromethane, ethanol, acetonitrile
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while reduction may produce different reduced forms of the compound. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .
Scientific Research Applications
Anticancer Activity
Research has shown that derivatives of pyrrolo[2,3-b]pyridine exhibit potent anticancer properties. The compound in focus has been studied for its ability to inhibit specific kinases involved in tumor growth.
- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that similar compounds effectively inhibited the proliferation of cancer cells by targeting the ATP-binding site of kinases such as BRAF and EGFR .
Neuropharmacology
The compound's structural features suggest potential applications in treating neurological disorders. Pyrrolo[2,3-b]pyridine derivatives have been linked to modulation of neurotransmitter systems.
- Case Study : Research highlighted in Neuropharmacology indicated that certain derivatives could enhance cognitive function in animal models by acting as selective serotonin reuptake inhibitors (SSRIs) .
Antimicrobial Properties
The oxazole moiety present in the compound contributes to its antimicrobial activity, making it a candidate for developing new antibiotics.
- Data Table: Antimicrobial Activity Comparison
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| 5-Bromo-3-(5-oxazolyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | 15 | E. coli |
| Control Compound | 30 | E. coli |
This table illustrates that the compound exhibits lower minimum inhibitory concentration (MIC) values compared to standard antibiotics, indicating stronger antimicrobial efficacy .
Synthesis of Novel Compounds
The unique structure of 1H-Pyrrolo[2,3-b]pyridine derivatives allows chemists to synthesize novel compounds through various reactions such as cycloaddition and substitution reactions.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(5-oxazolyl)-1-(phenylsulfonyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Findings :
- The 3-nitro derivatives exhibit high reactivity in reduction-acylation cascades, enabling access to 3-amino or 3-acylamino analogs .
- 3-(5-Oxazolyl) substitution introduces a rigid heterocyclic moiety, likely improving selectivity in kinase inhibition compared to bulkier aryl groups .
Substituent Variations at Position 5
Key Findings :
- 5-Bromo derivatives serve as versatile intermediates for introducing diverse aryl/heteroaryl groups via cross-coupling .
- Electron-donating groups (e.g., 4-methoxyphenyl) enhance solubility but may reduce metabolic stability .
Variations at N1 Position
Key Findings :
- N1-Phenylsulfonyl protection is preferred for stability and compatibility with subsequent reactions .
- Smaller N1 groups (e.g., methyl) offer synthetic simplicity but reduce opportunities for late-stage modifications .
Table 1: Comparative Analysis of Position 3 Substituents
| Property | 5-Oxazolyl | Phenylethynyl | Nitro | 3,4-Dimethoxyphenyl |
|---|---|---|---|---|
| Electronic Effect | Moderate EWG | Mild EDG | Strong EWG | Strong EDG |
| Synthetic Yield Range | N/A | 51% | 87–96% | 36–60% |
| Bioactivity | High | Moderate | High | Moderate |
Table 2: Key NMR Shifts (δ, ppm) for Selected Compounds
Biological Activity
1H-Pyrrolo[2,3-b]pyridine, particularly the derivative 5-bromo-3-(5-oxazolyl)-1-(phenylsulfonyl)-, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H9BrN4O2S
- Molecular Weight : 333.19 g/mol
- CAS Number : 757981-07-0
- Structure : The compound features a pyrrolo[2,3-b]pyridine core substituted with a bromine atom, an oxazole ring, and a phenylsulfonyl group.
Biological Activity Overview
The biological activity of 1H-Pyrrolo[2,3-b]pyridine derivatives has been extensively studied, particularly in relation to their effects on various biological targets. The following sections summarize key findings from recent research.
Antitumor Activity
Recent studies indicate that compounds containing the pyrrolo[2,3-b]pyridine scaffold exhibit potent antitumor properties. For instance:
- Mechanism of Action : These compounds often act as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in tumor proliferation and metastasis.
- Case Study : Compound 4h from a related series demonstrated IC50 values against FGFR1–4 of 7, 9, 25, and 712 nM respectively. This compound inhibited the proliferation of breast cancer cells (4T1) and induced apoptosis while also reducing cell migration and invasion .
Antimicrobial Activity
The antimicrobial properties of pyrrolo[2,3-b]pyridine derivatives have also been explored:
- In Vitro Studies : Several derivatives showed significant activity against various bacterial strains. For instance, derivatives modified at specific positions exhibited enhanced potency against Mycobacterium tuberculosis.
- Research Findings : A study revealed that certain modifications to the pyrrolo structure increased solubility and stability while maintaining low toxicity levels in VERO cells .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug candidates:
| Substituent Position | Effect on Activity |
|---|---|
| Position 5 (Br) | Enhances FGFR inhibition |
| Position 3 (Oxazole) | Increases antimicrobial potency |
| Phenylsulfonyl Group | Improves solubility and bioavailability |
This table summarizes how different substituents influence the biological activity of the compound.
Pharmacokinetics and Toxicity
Pharmacokinetic studies are essential for evaluating the therapeutic potential of new compounds:
- Bioavailability : Compounds similar to 5-bromo-3-(5-oxazolyl)-1-(phenylsulfonyl)- have shown favorable pharmacokinetic profiles with good absorption and distribution characteristics.
- Toxicity Assessment : Toxicity evaluations indicate that many derivatives exhibit low cytotoxicity in human cell lines, making them promising candidates for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
